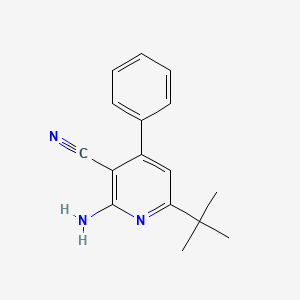
3-氯-1-苯并呋喃-2-甲醛
描述
3-Chloro-1-benzofuran-2-carbaldehyde is a type of aldehyde organic compound. It is a colorless liquid and is used for a variety of applications in the fields of science and medicine. It is also known by its systematic name, 2-chloro-3-formylbenzofuran. It has a molecular weight of 162.5 g/mol and a boiling point of 101°C. This compound has a wide range of applications in the fields of medicinal chemistry, organic synthesis, and pharmacology.
科学研究应用
新型杂环的合成
3-氯-1-苯并呋喃-2-甲醛已被用作生成新型杂环的基础化合物。例如,它被用来通过与各种酰肼的反应来创造一系列新的杂环,展示了其在构建复杂分子结构中的效用(Baashen, Abdel-Wahab, & El‐Hiti, 2017)。此外,它作为苯并呋喃稠合吡啶并[4,3-d]嘧啶合成的关键起始材料,展示了对这些具有良好抗肿瘤活性的化合物快速、无催化剂的方法(Li et al., 2014)。
抗菌和抗肿瘤活性
源自3-氯-1-苯并呋喃-2-甲醛的化合物表现出显着的抗菌和抗肿瘤特性。一项关于苯并呋喃-3-基氯化物衍生物的合成和体外抗病毒活性的研究重点介绍了它们在医学应用中的潜力,尽管一些化合物显示出细胞毒性(Yar et al., 2009)。另一项研究展示了苯并呋喃-2-基吡唑嘧啶衍生物的合成,这些衍生物通过对接研究显示出作为胸苷酸合成酶抑制剂的希望,表明它们在癌症治疗中的潜力(El-Zahar et al., 2011)。
机理研究和合成方法
研究还集中在使用 3-氯-1-苯并呋喃-2-甲醛的机理研究和合成方法的开发上。例如,该化合物促进了高度官能化的苯并呋喃的制备,提供了对苯并呋喃合成机理方面的见解(Schevenels et al., 2012; 2013)。这不仅突出了它作为复杂分子前体的意义,也突出了它作为理解化学合成过程的工具的意义。
安全和危害
The safety information available indicates that 3-Chloro-1-benzofuran-2-carbaldehyde may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
未来方向
Benzofuran compounds, including 3-Chloro-1-benzofuran-2-carbaldehyde, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on developing promising compounds with target therapy potentials and little side effects .
作用机制
Target of Action
Benzofuran compounds, such as 3-Chloro-1-benzofuran-2-carbaldehyde, have been shown to have strong biological activities . .
Mode of Action
Benzofuran derivatives have been found to exhibit various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The exact mechanism by which 3-Chloro-1-benzofuran-2-carbaldehyde interacts with its targets remains to be elucidated.
Biochemical Pathways
For instance, some benzofuran compounds can participate in anti-inflammatory treatment by inhibiting the production of pro-inflammatory cytokines .
Pharmacokinetics
It’s known that the compound has a molecular weight of 18059 , which could influence its bioavailability and pharmacokinetics.
Result of Action
Given the biological activities associated with benzofuran derivatives, it’s plausible that this compound could have similar effects, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
生化分析
Biochemical Properties
3-Chloro-1-benzofuran-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The interaction between 3-Chloro-1-benzofuran-2-carbaldehyde and these kinases can lead to alterations in cellular processes, making it a valuable tool for studying signal transduction mechanisms .
Cellular Effects
The effects of 3-Chloro-1-benzofuran-2-carbaldehyde on cells are multifaceted. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, 3-Chloro-1-benzofuran-2-carbaldehyde has demonstrated the ability to inhibit cell proliferation and induce apoptosis, a process of programmed cell death . This makes it a potential candidate for anticancer research.
Molecular Mechanism
At the molecular level, 3-Chloro-1-benzofuran-2-carbaldehyde exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with kinases results in the inhibition of their activity, thereby affecting downstream signaling pathways. Additionally, 3-Chloro-1-benzofuran-2-carbaldehyde can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-1-benzofuran-2-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Chloro-1-benzofuran-2-carbaldehyde remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-Chloro-1-benzofuran-2-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity . Understanding the dosage-dependent effects of 3-Chloro-1-benzofuran-2-carbaldehyde is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
3-Chloro-1-benzofuran-2-carbaldehyde is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions are essential for understanding the compound’s pharmacokinetics and potential side effects.
Transport and Distribution
The transport and distribution of 3-Chloro-1-benzofuran-2-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, 3-Chloro-1-benzofuran-2-carbaldehyde may be actively transported into cells by membrane transporters, influencing its intracellular concentration and biological activity .
Subcellular Localization
The subcellular localization of 3-Chloro-1-benzofuran-2-carbaldehyde is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Understanding the subcellular localization of 3-Chloro-1-benzofuran-2-carbaldehyde is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
3-chloro-1-benzofuran-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUJMIJZIBBAAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406106 | |
| Record name | 3-Chlorobenzofuran-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40620-00-6 | |
| Record name | 3-Chlorobenzofuran-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


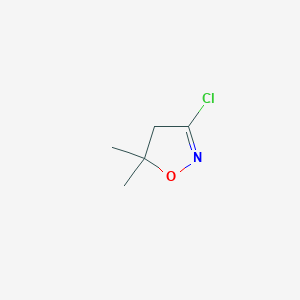
![2-[5-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3032647.png)
![Diethyl [(pyridin-2-yl)methylidene]propanedioate](/img/structure/B3032648.png)
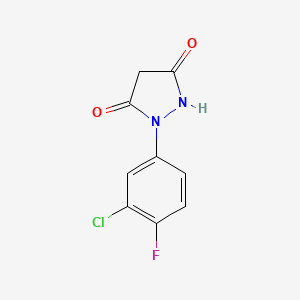
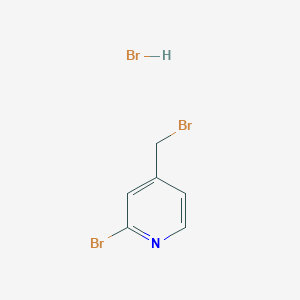
![Diethyl 2-{[(6-amino-2-pyridinyl)amino]methylene}malonate](/img/structure/B3032651.png)
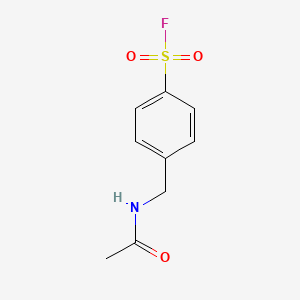
![3-Chloro-5-(trifluoromethyl)-2-({5-[1,2,2-tris(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)ethyl]thiophen-2-yl}methyl)pyridine](/img/structure/B3032659.png)
![4-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}benzenesulfonoyl chloride](/img/structure/B3032660.png)
